3-Chloro-2-(cyclopropylmethyl)phenol
Description
3-Chloro-2-(cyclopropylmethyl)phenol is a substituted phenol derivative featuring a chlorine atom at the 3-position and a cyclopropylmethyl group at the 2-position of the aromatic ring. This compound is of interest due to its unique structural framework, which combines the electron-withdrawing chlorine substituent with the sterically demanding cyclopropane moiety.
Properties
CAS No. |
1227418-29-2 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-chloro-2-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H11ClO/c11-9-2-1-3-10(12)8(9)6-7-4-5-7/h1-3,7,12H,4-6H2 |
InChI Key |
GXBVLVRDBGHGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=CC=C2Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chlorophenol, with cyclopropylmethyl chloride under basic conditions. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-(cyclopropylmethyl)phenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclopropylmethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
3-Chloro-2-(cyclopropylmethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential antimicrobial or antifungal properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-2-(cyclopropylmethyl)phenol exerts its effects involves interactions with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorine atom and cyclopropylmethyl group contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Chloro-2-(cyclopropylmethyl)phenol with structurally related chlorophenol derivatives, focusing on molecular features, synthesis, and properties.
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility: Chlorophenols generally exhibit low water solubility due to hydrophobic substituents. The cyclopropylmethyl group in 3-Chloro-2-(cyclopropylmethyl)phenol may further reduce solubility compared to hydroxymethyl or methyl analogs .
- Hydrogen Bonding : The Schiff base derivative forms intramolecular O–H···N and intermolecular C–H···Cl/O bonds, stabilizing its crystal lattice . In contrast, the cyclopropylmethyl group may promote weaker C–H···π interactions.
Commercial and Regulatory Status
- 3-Chloro-2-(cyclopropylmethyl)phenol: Limited commercial availability; Apollo Scientific lists analogs like 3-Chloro-2-[(cyclopropylamino)methyl]phenol at high purity (95%) for research .
- 4-Chloro-2-methylphenol: Widely regulated; EPA STORET codes (e.g., 30038, 34586) track its presence in soil and water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
